molecular formula C26H23ClFN3O3 B12403365 N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride

Cat. No.: B12403365
M. Wt: 479.9 g/mol
InChI Key: NCLYRVYCCUZJEZ-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenyl group, a fluorophenyl group, and a pyridine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the aminophenyl and fluorophenyl intermediates, followed by their coupling with the pyridine carboxamide core. Common reagents used in these reactions include palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminophenyl and fluorophenyl derivatives, as well as pyridine carboxamide analogs. Examples include:

  • N-[(3-aminophenyl)methyl]-6-[4-[(4-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide
  • N-[(3-aminophenyl)methyl]-6-[4-[(3-chlorophenyl)methoxy]phenoxy]pyridine-3-carboxamide

Uniqueness

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H23ClFN3O3

Molecular Weight

479.9 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C26H22FN3O3.ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;/h1-14,16H,15,17,28H2,(H,30,31);1H

InChI Key

NCLYRVYCCUZJEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl

Origin of Product

United States

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